molecular formula C15H13ClO B2570660 (2-Chlorophenyl)(2,5-dimethylphenyl)methanone CAS No. 70132-79-5

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone

Cat. No. B2570660
CAS RN: 70132-79-5
M. Wt: 244.72
InChI Key: JUVLZKBPCAPPMA-UHFFFAOYSA-N
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Description

“(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is a chemical compound with the CAS Number: 70132-79-5 . It has a molecular weight of 244.72 and its IUPAC name is (2-chlorophenyl) (2,5-dimethylphenyl)methanone .


Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is 1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(2,5-dimethylphenyl)methanone” is a liquid at room temperature .

Scientific Research Applications

Photoreleasable Protecting Group for Carboxylic Acids

The compound has been identified as a new photoreleasable protecting group for carboxylic acids. Direct photolysis leads to the efficient formation of the corresponding carboxylic acids, suggesting its utility in organic synthesis and potentially in the development of 'caged' compounds for biochemistry. This photodeprotection process does not require the introduction of a photosensitizer, which simplifies the experimental setup and minimizes potential side reactions (Klan, Zabadal, & Heger, 2000; M. Zabadal, A. P. Pelliccioli, P. Klán, & J. Wirz, 2001).

Protecting Group for Phosphates and Sulfonic Acids

The compound's derivatives have also been explored as photoremovable protecting groups for phosphates and sulfonic acids. Their photolysis in methanol and benzene results in nearly quantitative release of the corresponding acids. Such high efficiency and the detailed mechanism of action demonstrated through laser flash photolysis underscore the potential of these chromophores in facilitating complex organic syntheses and biochemical applications (P. Klán, A. P. Pelliccioli, Tomáš Pospíšil, & J. Wirz, 2002).

Spectroscopic and Molecular Orbital Calculations

Although not directly related to (2-Chlorophenyl)(2,5-dimethylphenyl)methanone, studies on similar compounds, such as (3-chlorophenyl)(3,5-dimethylpiperidin-1-yl)methanone, have been conducted to understand their chemical reactivity descriptors, static charge distribution, and potential as intermediates in organic synthesis. These studies involve spectroscopic (FT-IR, Raman, 13C and 1H NMR) investigations and quantum chemical calculations, offering insights into the structural and electronic characteristics of these molecules (Nilavanathi Arasu, P. S. Asirvatham, M. Priya, & B. Revathi, 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(2-chlorophenyl)-(2,5-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-11(2)13(9-10)15(17)12-5-3-4-6-14(12)16/h3-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUVLZKBPCAPPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chlorophenyl)(2,5-dimethylphenyl)methanone

Synthesis routes and methods

Procedure details

The HF-catalyzed condensation of 2-chlorobenzoic acid with p-xylene was also investigated. Condensation was carried out at 60° C. for 4.5 hours. 2-chloro-2',5'-dimethylbenzophenone product was isolated in 55% yield. Upon repeating the reaction at 80° C. for 4.5 hours, the conversion was slightly increased to afford the product in 60% yield. The results appear to show that p-xylene is not as reactive as m-xylene in this reaction.
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